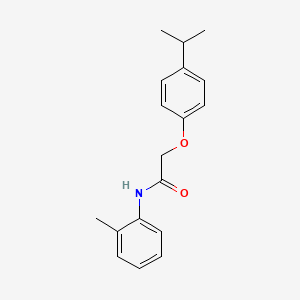

![molecular formula C20H25N5O2 B5589431 1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine](/img/structure/B5589431.png)

1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound and related analogs typically involves multi-step chemical reactions that can include ring-opening, cyclization, substitution, and Mannich reactions. For instance, the synthesis process may start with the creation of a precursor molecule through ring-opening or cyclization, followed by a series of reactions to add functional groups or modify the molecular structure to achieve the desired compound (Wu et al., 2021).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and computational modeling, reveals the detailed geometry of the molecule. These analyses can provide insights into the conformation, electronic structure, and potential interaction sites of the molecule. For example, studies have shown how molecular packing, hydrogen bonding, and π-π interactions can influence the stability and conformation of similar compounds (Karczmarzyk & Malinka, 2008).

Chemical Reactions and Properties

This molecule can undergo various chemical reactions, including nucleophilic substitutions and reactions with active methylene compounds. These reactions are crucial for modifying the molecule to enhance its properties or to create derivatives with different pharmacological activities. The molecule's reactivity with nucleophiles, for instance, allows for the introduction of new functional groups that can alter its biological activity (Hassaneen et al., 1991).

Physical Properties Analysis

The physical properties of this molecule, such as solubility, melting point, and crystalline structure, are critical for its application in different fields. These properties can affect the molecule's stability, formulation, and delivery in potential pharmacological applications. Investigations into the crystalline structure and stability under various conditions can provide essential information for the development of drug formulations (Panini et al., 2014).

Scientific Research Applications

Antidepressant and Anxiolytic Effects

Phenylpiperazine derivatives, including those related to the specified compound, have been studied for their antidepressant and anxiolytic effects in animal models. These studies have shown that compounds like HBK-14 and HBK-15 possess high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, being full 5-HT1A and 5-HT7 receptor antagonists, demonstrating potent antidepressant-like activity and anxiolytic-like properties. This suggests a potential application in the development of new treatments for depression and anxiety disorders (Pytka et al., 2015).

Alpha(1)-Adrenoceptor Antagonists

Research into alpha(1)-adrenoceptor blocking properties has led to the synthesis and biological characterization of compounds designed to match a three-dimensional pharmacophore model for alpha(1)-AR antagonists. This includes derivatives of trazodone, where the triazolopyridine moiety is replaced with different heteroaromatic rings, indicating their potential as alpha(1)-AR antagonists with very good affinity and selectivity (Betti et al., 2002).

Antibacterial Activity

A series of novel triazole analogues of piperazine have been synthesized and evaluated for their antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring showed significant inhibition of bacterial growth, highlighting their potential as antibacterial agents (Nagaraj et al., 2018).

High-affinity 5-HT1A Serotonin Ligands

A study on arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands has found that N4-substitution of such compounds can enhance their affinity for 5-HT1A sites. This research highlights the potential application of these compounds in the development of treatments targeting serotonin receptors (Glennon et al., 1988).

Adenosine A(3) Receptor Antagonists

The synthesis of 5-N-(substituted phenylcarbamoyl)amino-8-substituted-2-(2-furyl)pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines has shown that these derivatives are highly potent and selective human A3 adenosine receptor antagonists. This discovery opens new perspectives for the characterization of A3 receptors in various diseases, indicating a potential application in therapeutic interventions (Baraldi & Borea, 2000).

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives in biological systems is often related to their ability to interact with various enzymes and receptors . For example, some 1,2,4-triazole derivatives are known to inhibit the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a key component of fungal cell membranes .

Future Directions

The future research directions for 1,2,4-triazole derivatives could involve exploring their potential uses in various therapeutic areas, given their wide range of biological activities . Additionally, research could also focus on improving their synthesis methods to increase yield and reduce environmental impact.

properties

IUPAC Name |

1-[1-[5-(furan-2-yl)-2-(4-methoxyphenyl)-1,2,4-triazol-3-yl]ethyl]-4-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O2/c1-15(24-12-10-23(2)11-13-24)20-21-19(18-5-4-14-27-18)22-25(20)16-6-8-17(26-3)9-7-16/h4-9,14-15H,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYWWIKKRDLEIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NN1C2=CC=C(C=C2)OC)C3=CC=CO3)N4CCN(CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

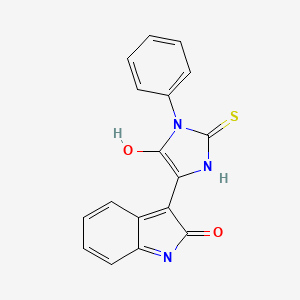

![N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxamide](/img/structure/B5589352.png)

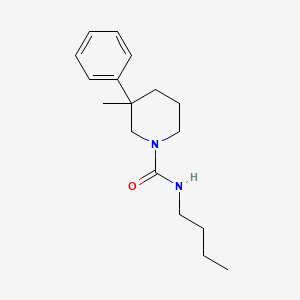

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5589364.png)

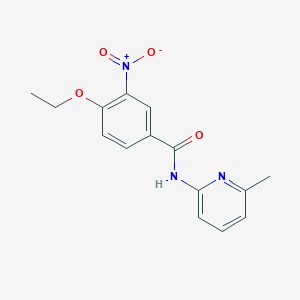

![8-fluoro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5589371.png)

![4-(1,3-benzodioxol-5-yl)-5-methyl-2-[2-(4-methyl-1,4-diazepan-1-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5589397.png)

![4-(3-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5589401.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5589403.png)

![2-(carboxymethyl)-4-oxobicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B5589408.png)

![[rel-(3R,4R)-1-[3-(2-aminoethyl)benzyl]-4-(1-azepanylmethyl)-3-pyrrolidinyl]methanol dihydrochloride](/img/structure/B5589422.png)

![9-methyl-13-(3-phenoxybenzylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5589428.png)

![3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-8-fluoro-4(1H)-quinolinone](/img/structure/B5589448.png)